molecular formula C20H16N2O B3858154 5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde

5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde

Cat. No.: B3858154
M. Wt: 300.4 g/mol
InChI Key: ZDVYLNJZXDEJGP-UHFFFAOYSA-N
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Description

5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a naphthalene ring, a phenyl group, and a dihydropyrazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde typically involves the condensation of naphthalene-2-carbaldehyde with phenylhydrazine, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes. The final oxidation step can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products

    Oxidation: 5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carboxylic acid

    Reduction: 5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-methanol

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde is unique due to its combination of a naphthalene ring, a phenyl group, and a dihydropyrazole ring with an aldehyde functional group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-naphthalen-2-yl-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c23-14-22-20(16-7-2-1-3-8-16)13-19(21-22)18-11-10-15-6-4-5-9-17(15)12-18/h1-12,14,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVYLNJZXDEJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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